Diethyl phenylthiomethylphosphonate

Übersicht

Beschreibung

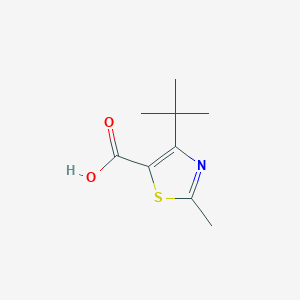

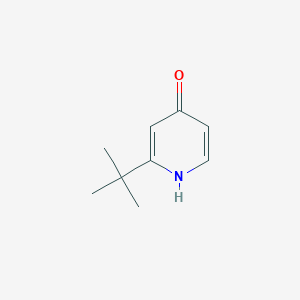

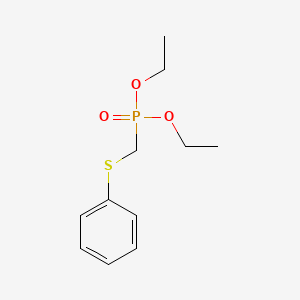

Diethyl phenylthiomethylphosphonate is a chemical compound with the molecular formula C11H17O3PS . It has an average mass of 260.290 Da and a monoisotopic mass of 260.063599 Da . It is also known by other names such as Diethyl [(phenylsulfanyl)methyl]phosphonate .

Synthesis Analysis

A synthesis method for this compound involves the use of this compound (1, 0.911 g, 3.5 mmol) and THF (30 mL) at room temperature under an argon atmosphere. NaH (60% in mineral oil; 0.139 g, 3.5 mmol) is added to the solution and stirred for 15 min .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)10-16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 351.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.3±3.0 kJ/mol, a flash point of 166.6±23.2 °C, and an index of refraction of 1.518 . It has a molar refractivity of 68.1±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

Anticorrosion Properties

Diethyl phenylthiomethylphosphonate derivatives have been synthesized and studied for their anticorrosion properties. In a study by Moumeni et al. (2020), derivatives such as Diethyl(phenyl(phenylamino)methyl)phosphonate (DEPAMP) were investigated as corrosion inhibitors for XC48 carbon steel in hydrochloric acid. The study found that these compounds are effective in corrosion inhibition, with the Para position being a better inhibitor. The study utilized various methods like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the performance of these compounds, and they observed a correlation between experimental and theoretical findings, including density functional theory (DFT) and molecular dynamics simulation (MDS) methods (Moumeni, Chafaa, Kerkour, Benbouguerra, & Chafai, 2020).

Synthesis of Novel Compounds

Research by Sikora and Gajda (2000) described the efficient synthesis of novel diethyl 1-(isothiocyano)alkylphosphonates via a one-pot reaction. This synthesis was utilized in the development of diethyl (N-phenylthioureido)- and (benzothiazol-2-ylamino)methylphosphonates. This process highlights the adaptability and utility of this compound in synthesizing new chemical compounds (Sikora & Gajda, 2000).

Anticancer Properties

A study by Mohammadi et al. (2019) investigated the anticancer activity of Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidine‐1‐yl)‐phenyl‐methyl]‐phosphonate, particularly against acute promyelocytic leukemia. The compound was found to induce cell differentiation and apoptosis in the NB4 cell line, suggesting its potential as a chemo-differentiation therapy agent in acute promyelocytic leukemia and possibly other types of acute myeloid leukemia (Mohammadi, Akbari-Birgani, Borji, Kaboudin, & Vaezi, 2019).

Environmental Applications

Diethyl (carboxymethyl) phosphonate (DECP), a related compound, was used in the development of an indirect competitive enzyme-linked immunosorbent assay (IC-ELISA) for detecting organophosphorus pesticides in environmental water samples. This study by Tang et al. (2008) illustrates the potential of this compound derivatives in environmental monitoring and safety applications (Tang, Zhang, Cheng, Li, & Lu, 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

Diethyl phenylthiomethylphosphonate is a small molecule that primarily targets Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . These enzymes play crucial roles in the metabolism of their respective organisms.

Mode of Action

It is known to interact with these enzymes, potentially altering their function and leading to changes in the metabolic processes they are involved in .

Biochemical Pathways

Given its targets, it is likely to impact the lipid metabolism pathway in mycobacterium tuberculosis and the cholinergic system in humans .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given its targets, it is likely to disrupt the normal functioning of the targeted enzymes, leading to potential changes in the metabolic processes they are involved in .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemische Analyse

Biochemical Properties

Diethyl phenylthiomethylphosphonate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, potentially leading to various biochemical effects . Additionally, this compound can interact with other proteins and enzymes involved in cellular signaling pathways, affecting their activity and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in cellular responses . Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These changes in gene expression can have downstream effects on cellular metabolism, potentially altering the production and utilization of various metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying the compound’s biochemical properties .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage selection in experimental studies involving the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell . Additionally, this compound can affect the activity of other metabolic enzymes, potentially altering the balance of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound can be transported across cellular membranes by active transport mechanisms, involving specific transporter proteins . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its biochemical activity . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function . These subcellular localization patterns are crucial for understanding the compound’s overall biochemical effects and mechanisms of action .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Diethyl phenylthiomethylphosphonate can be achieved through a multi-step reaction pathway involving the reaction of phenylthiol with diethyl chlorophosphite followed by further reactions to form the final product.", "Starting Materials": [ "Phenylthiol", "Diethyl chlorophosphite", "Sodium hydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Phenylthiol is reacted with diethyl chlorophosphite in the presence of sodium hydride to form diethyl phenylthiomethylphosphonate intermediate.", "Step 2: The intermediate is then treated with methanol to form diethyl phenylthiomethylphosphonate methyl ester.", "Step 3: The methyl ester is then hydrolyzed with aqueous sodium hydroxide to form diethyl phenylthiomethylphosphonate.", "Step 4: The final product is isolated by extraction with chloroform." ] } | |

CAS-Nummer |

1190788-52-3 |

Molekularformel |

C11H17O3PS |

Molekulargewicht |

261.28 g/mol |

IUPAC-Name |

diethoxyphosphoryl(113C)methylsulfanylbenzene |

InChI |

InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)10-16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/i10+1 |

InChI-Schlüssel |

FBUXEPJJFVDUFE-DETAZLGJSA-N |

Isomerische SMILES |

CCOP(=O)([13CH2]SC1=CC=CC=C1)OCC |

SMILES |

CCOP(=O)(CSC1=CC=CC=C1)OCC |

Kanonische SMILES |

CCOP(=O)(CSC1=CC=CC=C1)OCC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B3418013.png)